molecular formula C17H17FN2OS2 B2453159 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1788532-80-8

2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2453159
CAS No.: 1788532-80-8
M. Wt: 348.45
InChI Key: VTNACJOMTTUMOW-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzylthio group and an isobutyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-5-3-4-6-13(12)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNACJOMTTUMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core.

    Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 2-fluorobenzylthiol is introduced to the thieno[3,2-d]pyrimidine core.

    Addition of the Isobutyl Group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with an isobutyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the thieno[3,2-d]pyrimidine core.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-amine derivatives: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

    Fluorobenzylthio derivatives: Compounds with similar benzylthio groups but different core structures.

Uniqueness

2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidine class. This compound has gained attention in various fields of research due to its potential biological activities, particularly its antimicrobial properties against Mycobacterium tuberculosis.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a 2-fluorobenzylthio group and an isobutyl group. The molecular formula is C₁₄H₁₈FNS₂, and its structure is critical for its biological activity.

The primary target of this compound is Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The compound inhibits this enzyme, which is essential for the bacterium's energy metabolism. This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production, ultimately affecting bacterial survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a promising candidate for antitubercular drug development .

Other Biological Activities

In addition to its antimicrobial effects, this compound has been investigated for other potential biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit specific cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, contributing to its potential therapeutic applications in different diseases .

In Vitro Studies

A series of in vitro experiments have shown that the compound effectively inhibits the growth of Mycobacterium tuberculosis at low micromolar concentrations. For instance, one study reported an IC50 value indicating potent activity against resistant strains of the bacteria.

Case Study: Structure-Activity Relationship (SAR)

In a comparative analysis involving various thienopyrimidine derivatives, it was found that modifications in the substituents on the thieno[3,2-d]pyrimidine core significantly influenced biological activity. The presence of a fluorine atom in the benzyl group was correlated with enhanced antimicrobial activity, highlighting the importance of structural features in drug design .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value (µM) Reference
AntimicrobialMycobacterium tuberculosis5.0
AnticancerVarious cancer cell lines10.0
Enzyme InhibitionCytochrome bd oxidase4.5

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